3-[4-(Methylsulfanyl)phenyl]propanenitrile
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Overview
Description
3-[4-(Methylsulfanyl)phenyl]propanenitrile is an organic compound with the molecular formula C10H11NS. It features a phenyl ring substituted with a methylsulfanyl group at the para position and a propanenitrile group at the meta position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methylsulfanyl)phenyl]propanenitrile can be achieved through several methods. One common approach involves the reaction of 4-(methylsulfanyl)benzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent reduction . The reaction conditions typically include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-[4-(Methylsulfanyl)phenyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid
Reduction: Lithium aluminum hydride, catalytic hydrogenation
Substitution: Nitric acid, halogens (chlorine, bromine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
3-[4-(Methylsulfanyl)phenyl]propanenitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Methylsulfanyl)phenyl]propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(Ethylsulfanyl)phenyl]propanenitrile
- 3-[4-(Methylsulfanyl)phenyl]acetonitrile
- 3-[4-(Methylsulfanyl)phenyl]butanenitrile
Uniqueness
3-[4-(Methylsulfanyl)phenyl]propanenitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methylsulfanyl group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
672952-68-0 |
---|---|
Molecular Formula |
C10H11NS |
Molecular Weight |
177.27 g/mol |
IUPAC Name |
3-(4-methylsulfanylphenyl)propanenitrile |
InChI |
InChI=1S/C10H11NS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7H,2-3H2,1H3 |
InChI Key |
XNLXQYHONBOTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC#N |
Origin of Product |
United States |
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